molecular formula C10H13NO4S B2450872 Diethyl 2-aminothiophene-3,4-dicarboxylate CAS No. 104680-25-3

Diethyl 2-aminothiophene-3,4-dicarboxylate

Cat. No. B2450872
CAS RN: 104680-25-3
M. Wt: 243.28
InChI Key: PUNYRKPPRGWNOC-UHFFFAOYSA-N
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Description

Diethyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with the CAS Number: 104680-25-3. It has a molecular weight of 243.28 . The compound is solid in its physical form .


Synthesis Analysis

Based on the sulfur heterocyclic compound thiophene, thirty diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives were designed and synthesized .


Molecular Structure Analysis

The IUPAC name of this compound is diethyl 2-amino-3,4-thiophenedicarboxylate . The InChI code is 1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of diethyl 2-(4-(trifluoromethoxy)benzamido-5-(5-nitrothiophen-2-yl)methylene-aminothiophene-3,4-dicarboxylate (C25) and diethyl 2-(3-(trifluoromethyl)benzamido-5-(5nitrothiophen-2-yl)methyleneaminothiophene-3,4-dicarboxylate (C29) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 243.28 . The compound is soluble with a solubility of 0.618 mg/ml .

Scientific Research Applications

Antimicrobial Activity

Diethyl 2-aminothiophene-3,4-dicarboxylate is a component of various biologically active compounds. One of its notable applications is in antimicrobial activity. Research shows that derivatives of this compound exhibit significant antimicrobial, antifungal, and other biological activities (Prasad et al., 2017).

Organic Synthesis and Catalysis

The compound plays a role in organic synthesis, particularly in the O-alkylation process. It has been used in the efficient synthesis of ethylenedioxythiophene derivatives, demonstrating higher catalytic activities in these reactions than other catalysts (Lu et al., 2013).

Electrochromic Applications

In the field of electrochromics, diethyl 2-aminothiophene-3,4-dicarboxylate derivatives have been utilized. A study demonstrated the use of a copolymer based on this compound for developing multicolor electrochromic properties, which are significant for applications like camouflage and full-color electrochromic devices (Algi et al., 2013).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Alpha-aminophosphonates derived from diethyl 2-aminothiophene-3,4-dicarboxylate have shown promising results as corrosion inhibitors for mild steel in industrial applications (Gupta et al., 2017).

Biological and Pharmacological Attributes

Diethyl 2-aminothiophene-3,4-dicarboxylate scaffolds have diverse biological and pharmacological attributes in medicinal chemistry. They serve as building blocks for synthesizing biologically active thiophene-containing heterocycles, exhibiting various mechanisms of action in medicinal applications (Bozorov et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Future Directions

The compound has been used in the synthesis of various derivatives, which have shown good anticancer activity . This suggests potential future directions in the development of new anticancer drugs.

properties

IUPAC Name

diethyl 2-aminothiophene-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNYRKPPRGWNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-aminothiophene-3,4-dicarboxylate

CAS RN

104680-25-3
Record name 3,4-diethyl 2-aminothiophene-3,4-dicarboxylate
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